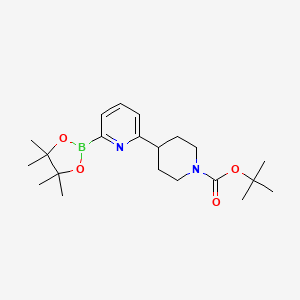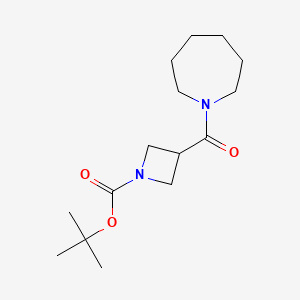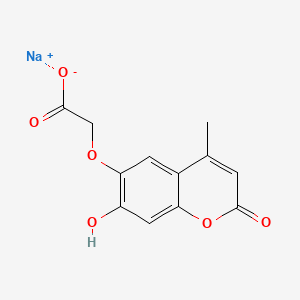
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester: is a boronic ester derivative that is widely used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: This is achieved by reacting pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the N-Boc-piperidin-4-yl Group: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by its introduction to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pyridine-2-boronic acid and pinacol.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups to the pyridine ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Plays a role in catalytic cycles of various organic reactions.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Agrochemicals: Employed in the development of agrochemical products.
作用机制
The primary mechanism of action of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester is through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the catalyst.
相似化合物的比较
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Uniqueness:
- Functional Group Diversity: The presence of both the N-Boc-piperidin-4-yl group and the boronic acid pinacol ester group makes it a versatile intermediate.
- Reactivity: Its reactivity in Suzuki-Miyaura cross-coupling is superior due to the stability and ease of handling of the boronic ester group.
- Applications: Its applications span across various fields including medicinal chemistry, material science, and agrochemicals, making it a compound of significant interest.
属性
分子式 |
C21H33BN2O4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-15(12-14-24)16-9-8-10-17(23-16)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3 |
InChI 键 |
RWOYJOZMUYDXFM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)
![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)

![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)

![5-[[2-[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B15126931.png)
![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)
